molecular formula C15H15NO2 B1661691 4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde CAS No. 936940-83-9

4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde

Cat. No.: B1661691
CAS No.: 936940-83-9
M. Wt: 241.28
InChI Key: MXAGUBXJEAQSCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, this compound has been studied for its environmental applications, such as its potential use in the degradation of pollutants .

Mechanism of Action

The mechanism of action of 4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative addition and transmetalation processes, which are key steps in many catalytic reactions . These interactions enable the compound to exert its effects in various chemical and biological systems.

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGUBXJEAQSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186067
Record name 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-83-9
Record name 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Within a vacuum tube, 5-bromo-2-hydroxybenzaldehyde (0.5 g, 2.49 mmol), 4-dimethylaminophenyl boronic acid (0.62 g, 3.73 mg), dichloro[1,1′-ferrocenylbis(diphenyl-phosphine)]palladium(II)dichloromethane (Pd(dppf)Cl2, 0.33 g, 0.40 mmol, ‘dppf’=1,1′-bis(diphenylphospino)ferrocene) and sodium carbonate (0.53 g, 4.98 mmol) were dissolved in ethylene glycol dimethylether:water (15 ml:5 ml), followed by stirring at 100° C. for 4 hours. The reaction product thus obtained was diluted in ethyl acetate, washed with brine, dried over anhydrous MgSO4, and concentrated. The concentrate was purified through column chromatography (10% ethyl acetate/hexane) and the fraction was concentrated to give 4′-dimethylamino-4-hydroxybiphenyl-3-carbaldehyde (0.383 g, 64%).
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0.5 g
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0.62 g
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dichloro[1,1′-ferrocenylbis(diphenyl-phosphine)]palladium(II)dichloromethane
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0.53 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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